molecular formula C24H26N2O2 B12770767 1,3-Butanedione, 1-(1-methyl-2-phenyl-1H-indol-3-yl)-4-(1-piperidinyl)- CAS No. 62367-76-4

1,3-Butanedione, 1-(1-methyl-2-phenyl-1H-indol-3-yl)-4-(1-piperidinyl)-

Katalognummer: B12770767
CAS-Nummer: 62367-76-4
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: FWTDJJOPPBVECP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Butanedione, 1-(1-methyl-2-phenyl-1H-indol-3-yl)-4-(1-piperidinyl)- is a complex organic compound that features a combination of indole, piperidine, and butanedione moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Butanedione, 1-(1-methyl-2-phenyl-1H-indol-3-yl)-4-(1-piperidinyl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution or reductive amination.

    Formation of the Butanedione Moiety: The butanedione structure can be synthesized through aldol condensation or other carbon-carbon bond-forming reactions.

    Final Assembly: The final compound is assembled through coupling reactions, often under specific conditions such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Butanedione, 1-(1-methyl-2-phenyl-1H-indol-3-yl)-4-(1-piperidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or functional groups.

    Reduction: Reduction reactions can modify the carbonyl groups or other reducible moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the synthesis of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of 1,3-Butanedione, 1-(1-methyl-2-phenyl-1H-indol-3-yl)-4-(1-piperidinyl)- would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Butanedione derivatives: Compounds with similar butanedione structures.

    Indole derivatives: Compounds featuring the indole ring.

    Piperidine derivatives: Compounds containing the piperidine ring.

Uniqueness

1,3-Butanedione, 1-(1-methyl-2-phenyl-1H-indol-3-yl)-4-(1-piperidinyl)- is unique due to the combination of these three distinct moieties, which may confer unique biological activities or chemical properties not found in simpler analogs.

Eigenschaften

CAS-Nummer

62367-76-4

Molekularformel

C24H26N2O2

Molekulargewicht

374.5 g/mol

IUPAC-Name

1-(1-methyl-2-phenylindol-3-yl)-4-piperidin-1-ylbutane-1,3-dione

InChI

InChI=1S/C24H26N2O2/c1-25-21-13-7-6-12-20(21)23(24(25)18-10-4-2-5-11-18)22(28)16-19(27)17-26-14-8-3-9-15-26/h2,4-7,10-13H,3,8-9,14-17H2,1H3

InChI-Schlüssel

FWTDJJOPPBVECP-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)CC(=O)CN4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.